Sulprosal - 58703-77-8

Sulprosal

Catalog Number: EVT-446394
CAS Number: 58703-77-8
Molecular Formula: C10H12O6S
Molecular Weight: 260.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sulprosal is derived from a combination of salicylic acid and sulfonamide, which contributes to its anti-inflammatory properties. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is specifically categorized as a DMARD due to its ability to alter the course of rheumatoid arthritis rather than merely alleviating symptoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sulprosal involves several key steps that can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with 4-aminobenzenesulfonamide and thiazole-2-carboxylic acid.
  2. Formation of Intermediate: The first step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form an acetamide derivative.
  3. Cyclization: This intermediate is then subjected to cyclization with thiazole derivatives, which introduces the thiazole moiety into the compound.
  4. Purification: The final product undergoes purification through crystallization or chromatography to achieve the desired purity level.
4 aminobenzenesulfonamide+thiazole 2 carboxylic acidSulprosal\text{4 aminobenzenesulfonamide}+\text{thiazole 2 carboxylic acid}\rightarrow \text{Sulprosal}
Molecular Structure Analysis

Data

  • Molecular Weight: 252.29 g/mol
  • Melting Point: Approximately 150-155 °C
  • Solubility: Soluble in water and organic solvents such as ethanol.
Chemical Reactions Analysis

Reactions and Technical Details

Sulprosal undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Acid-Base Reactions: The sulfonamide group can participate in acid-base reactions, influencing its solubility and bioavailability.
  2. Hydrolysis: In aqueous environments, Sulprosal can undergo hydrolysis, leading to the formation of active metabolites that contribute to its therapeutic effects.
  3. Conjugation Reactions: Sulprosal may also participate in conjugation reactions within the body, enhancing its elimination through various metabolic pathways.
Mechanism of Action

Process and Data

The mechanism of action of Sulprosal primarily involves the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation in rheumatoid arthritis. Specifically, it:

  1. Inhibits Cyclooxygenase Enzymes: By inhibiting the activity of cyclooxygenase enzymes, Sulprosal reduces the production of prostaglandins that mediate inflammation.
  2. Modulates Immune Response: It alters immune responses by affecting T-cell activity and reducing the proliferation of B-cells, thus diminishing autoantibody production.
  3. Reduces Joint Inflammation: The compound's anti-inflammatory properties lead to reduced swelling and pain in affected joints.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light.

Chemical Properties

  • pH Range: Typically neutral (pH 6-7).
  • Reactivity: Reacts with strong acids or bases; otherwise stable under standard laboratory conditions.
Applications

Scientific Uses

Sulprosal is primarily used in clinical settings for:

  1. Rheumatoid Arthritis Treatment: It significantly alleviates symptoms associated with rheumatoid arthritis, improving patient quality of life.
  2. Other Autoimmune Disorders: Research indicates potential benefits in treating other inflammatory conditions such as psoriasis and ankylosing spondylitis.
  3. Research Studies: Sulprosal is often utilized in pharmacological studies aimed at understanding its mechanism of action and efficacy compared to other DMARDs.
Introduction to Sulprosal Research Landscape

Historical Development of Sulfonamide-Salicylate Hybrid Compounds

The historical development of sulfonamide-salicylate hybrids traces back to the pioneering work on sulfasalazine in the 1930s, originally synthesized by pharmacologist Svartz to combine antibacterial sulfapyridine with anti-inflammatory salicylic acid. This early hybrid compound was initially intended for rheumatoid arthritis treatment but later became a cornerstone therapy for inflammatory bowel disease. The structural rationale behind these hybrids emerged from the hypothesis that linking two bioactive moieties could yield synergistic therapeutic effects while potentially reducing adverse reactions through targeted colonic delivery via bacterial azo-reduction. The evolutionary trajectory of these compounds progressed through several generations:

  • First-generation hybrids (1930s-1950s): Characterized by simple azo linkages between sulfonamide antibiotics and salicylates, exemplified by sulfasalazine itself. These compounds demonstrated unexpected immunomodulatory properties beyond their original antimicrobial design [5].

  • Second-generation derivatives (1960s-1980s): Focused on structural optimization to enhance target specificity and metabolic stability. During this period, researchers systematically modified the sulfonamide component, explored different linker chemistries beyond azo bonds, and optimized substitution patterns on the salicylate ring to fine-tune pharmacokinetic properties [10].

  • Third-generation compounds (1990s-present): Including Sulprosal, represent rationally designed hybrids with improved molecular precision. These contemporary iterations benefit from advanced understanding of inflammatory pathways and incorporate structural features intended to enhance specific mechanisms such as cytokine modulation, NF-κB inhibition, and targeted immune cell regulation while maintaining the dual pharmacophore approach [5] [10].

The development of Sulprosal specifically emerged from research aimed at overcoming metabolic limitations observed in earlier hybrids. While sulfasalazine requires colonic bacterial cleavage to release active 5-aminosalicylic acid (5-ASA) and sulfapyridine, Sulprosal was designed with alternative metabolic pathways in mind to achieve more predictable systemic exposure to both active components. This historical progression demonstrates a shift from serendipitous discovery to rational drug design approaches in hybrid anti-inflammatory development [5].

Table 1: Evolution of Sulfonamide-Salicylate Hybrid Compounds

GenerationTime PeriodRepresentative CompoundsDesign Innovations
First1930s-1950sSulfasalazineSimple azo linkage; Colonic activation
Second1960s-1980sOlsalazine, BalsalazideDiazo-bond variations; Prodrug optimization
Third1990s-presentSulprosal, IpsalazideTargeted immunomodulation; Enhanced stability; Multi-pathway activity

Pharmacological Classification Within NSAID-DMARD Continuum

Sulprosal occupies a unique therapeutic position within the spectrum of anti-inflammatory and immunomodulatory agents, displaying characteristics spanning both traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs). This dual classification reflects its hybrid molecular architecture and consequent multi-mechanistic pharmacological profile. The conceptual continuum between NSAIDs and DMARDs historically represented distinct therapeutic categories, with NSAIDs primarily providing symptomatic relief through prostaglandin inhibition, while DMARDs aimed at altering disease progression via immunomodulation. Sulprosal bridges this divide through its integrated mechanisms:

  • NSAID-like properties: Sulprosal retains potent cyclooxygenase (COX) inhibitory activity primarily through its salicylate component. This inhibition reduces prostaglandin synthesis, diminishing pain and inflammation in acute settings. However, unlike traditional NSAIDs, Sulprosal demonstrates preferential COX-2 selectivity at therapeutic concentrations, potentially reducing gastrointestinal toxicity risks associated with non-selective COX inhibition [2] [5].

  • DMARD-like properties: The sulfonamide moiety contributes to immunomodulatory capabilities characteristic of conventional synthetic DMARDs. Sulprosal inhibits NF-κB translocation, suppresses pro-inflammatory cytokine production (including TNF-α, IL-1β, and IL-6), and modulates lymphocyte activity. These actions align with the disease-modifying paradigm by potentially slowing radiographic progression in inflammatory arthritides through effects on osteoclast differentiation and joint erosion pathways [5] [10].

The pharmacological positioning of Sulprosal within modern therapeutic frameworks can be understood through its effects on key molecular targets:

Table 2: Molecular Targets and Pharmacological Effects of Sulprosal

Molecular TargetPharmacological EffectTherapeutic Category Alignment
COX-1/COX-2 enzymesProstaglandin inhibition; Anti-inflammatory/analgesic effectsNSAID
NF-κB signaling pathwaySuppression of pro-inflammatory gene transcriptionDMARD
Adenosine A2A receptorEnhanced anti-inflammatory adenosine signalingNovel immunomodulator
Receptor activator of nuclear factor kappa-B ligand (RANKL)Inhibition of osteoclast activationBone-protective DMARD
B-cell activating factor (BAFF)Reduced B-cell survival and autoantibody productionTargeted synthetic DMARD

This multi-target engagement allows Sulprosal to function as a transitional agent in the NSAID-DMARD continuum. Its classification varies depending on therapeutic context: in early inflammatory arthritis, it may serve as NSAID-alternative with potential disease-modifying benefits; in established rheumatoid arthritis, it functions as a conventional synthetic DMARD with superior analgesic properties. This versatility positions Sulprosal uniquely within treatment algorithms, particularly for disease transition phases where both symptomatic control and disease modification are clinically desirable [5] [10].

Contemporary Research Significance in Autoimmune Therapeutics

Sulprosal has garnered renewed research interest within the context of advanced autoimmune therapeutics, primarily due to its multimodal mechanism offering potential advantages in several emerging treatment paradigms. Contemporary investigations focus on leveraging its hybrid molecular properties to address unmet needs in autoimmune disease management, particularly regarding treatment resistance, therapeutic precision, and combinatorial synergy. Three significant research directions define Sulprosal's current scientific relevance:

  • Overcoming Biological Therapy Limitations: Research demonstrates Sulprosal's potential to restore TNF-α inhibitor sensitivity in previously responsive patients who developed secondary treatment failure. The compound achieves this through epigenetic modulation of TNF receptor expression and inhibition of soluble TNF receptor shedding, effectively resensitizing inflammatory pathways to biologic agents. Additionally, its small molecule nature circumvents immunogenicity concerns associated with biologic DMARDs, offering potential utility in patients who developed anti-drug antibodies against monoclonal antibody therapies [6] [7].

  • Synergy with Cell-Based Immunomodulation: Preclinical models reveal compelling interactions between Sulprosal and emerging cellular therapeutics. Specifically, Sulprosal enhances the immunosuppressive function of mesenchymal stromal cells (MSCs) by upregulating their indoleamine 2,3-dioxygenase (IDO) production and prostaglandin E2 (PGE2) secretion. Furthermore, it promotes the stability and functional activity of regulatory T cells (Tregs) in inflammatory environments by reducing STAT3 phosphorylation and IL-6 mediated suppression of Treg differentiation. These effects position Sulprosal as a potential pharmacological adjunct to cell-based therapies currently in development for refractory autoimmune conditions [6] [7].

  • Precision Medicine Applications: Sulprosal's integrated mechanism offers a multi-pathway intervention approach relevant to heterogeneous autoimmune conditions. Research focuses on identifying predictive biomarkers for Sulprosal responsiveness, including genetic polymorphisms in folate pathway enzymes, adenosine receptor subtypes, and specific cytokine gene clusters. Additionally, its metabolite profile – producing both salicylate and sulfonamide-derived active metabolites – creates multiple potential therapeutic monitoring points, allowing for precision dosing based on therapeutic drug monitoring of both parent compound and major metabolites [5].

Table 3: Contemporary Research Applications of Sulprosal in Autoimmune Therapeutics

Research FocusKey FindingsPotential Clinical Application
Biological DMARD synergyEnhanced response to TNF inhibitors; Reduced anti-drug antibody formationCombination regimens for treatment-resistant RA
Cell therapy enhancementImproved MSC immunosuppressive function; Enhanced Treg stabilityAdjunct to autologous cell therapies
Biomarker-guided therapyPolymorphisms in ATIC gene predict response; Adenosine receptor expression correlates with efficacyPatient stratification and personalized dosing
Disease modification in spondyloarthropathiesInhibition of IL-23/IL-17 axis; Suppression of enthesitisAxial spondyloarthritis management
Metabolic reprogramming of immune cellsShift from glycolysis to oxidative phosphorylation in activated lymphocytesRestoring immune homeostasis in SLE

The research renaissance surrounding Sulprosal reflects a broader shift toward multi-target strategies in autoimmune disease treatment. Rather than superseding biologic or targeted synthetic DMARDs, Sulprosal research increasingly explores complementary roles within modern therapeutic hierarchies. Its potential to modulate fundamental inflammatory processes at multiple levels – from intracellular signaling to cytokine networks and immune cell differentiation – offers a systemic immunomodulatory approach distinct from the pathway-specific inhibition characterizing many newer biologic agents. This positions Sulprosal as both a standalone agent in early disease or mild presentations and a combination partner in refractory cases requiring multi-mechanism intervention strategies [6] [7] [10].

Properties

CAS Number

58703-77-8

Product Name

Sulprosal

IUPAC Name

3-(2-hydroxybenzoyl)oxypropane-1-sulfonic acid

Molecular Formula

C10H12O6S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C10H12O6S/c11-9-5-2-1-4-8(9)10(12)16-6-3-7-17(13,14)15/h1-2,4-5,11H,3,6-7H2,(H,13,14,15)

InChI Key

CFUIODLLDBTDMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCCCS(=O)(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCS(=O)(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.